methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate
Description
Methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate is a structurally complex enamine ester derivative characterized by a conjugated system with a cyano group, a hydroxyl group, and a trifluoromethylphenylamino substituent. The (2Z)-configuration indicates a specific stereochemical arrangement, critical for its electronic and steric properties. Its methyl ester moiety further modulates solubility and bioavailability.
Structural elucidation of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) using software suites like SHELX and WinGX for refinement and visualization . Validation tools, such as those described by Spek (2009), ensure accuracy in bond lengths, angles, and displacement parameters .
Properties
Molecular Formula |
C12H9F3N2O3 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
(E)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18)/b11-9+ |
InChI Key |
MQBJHMVMTPBZQO-PKNBQFBNSA-N |
Isomeric SMILES |
CO/C(=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O |
Canonical SMILES |
COC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and cyanoacetic acid derivatives.
Condensation Reaction: The key step involves a condensation reaction between the cyanoacetic acid derivative and 3-(trifluoromethyl)aniline in the presence of a suitable catalyst and solvent.
Esterification: The resulting intermediate undergoes esterification with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has highlighted the anticancer properties of compounds related to methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate. A study demonstrated that derivatives of similar structures exhibited promising antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .
1.2 Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its cellular uptake and efficacy .
Agricultural Applications
2.1 Pesticide Development
this compound has also been explored for its potential as a pesticide or herbicide. The structural features of this compound allow it to interact with biological systems in pests, possibly disrupting their growth or reproductive cycles. Compounds with similar structural motifs have shown effectiveness in controlling various agricultural pests .
2.2 Environmental Impact
The environmental persistence and toxicity profiles of such compounds are critical for their development as agrochemicals. Ongoing research aims to optimize their formulations to minimize ecological impact while maximizing efficacy against target pests .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound can serve as a monomer in the synthesis of polymers with specialized properties. The incorporation of cyano and hydroxy functional groups allows for enhanced interactions within polymer matrices, leading to materials with improved mechanical and thermal properties .
3.2 Coatings and Adhesives
The compound's ability to form strong covalent bonds makes it suitable for use in coatings and adhesives, particularly those requiring high durability and resistance to environmental degradation. Research into polymer composites incorporating such compounds is ongoing, focusing on applications in automotive and aerospace industries .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of cyanoenamine esters, which share a common backbone but differ in substituents. Key structural and functional analogs include:
Structural Analogues
a. 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate ()
- Substituents: Ester group: 2-ethoxyethyl (vs. methyl in the target compound). Amino group: N-phenylcarbamoyl (vs. 3-trifluoromethylphenylamino).
- Key Differences :
- The 2-ethoxyethyl ester increases hydrophobicity and steric bulk compared to the methyl ester.
- The N-phenylcarbamoyl group lacks the electron-withdrawing –CF₃, reducing electrophilicity at the conjugated system.
- Crystallographic Data :
b. (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate ()
- Substituents: Hydroxyl and phenylcarbonylamino groups (vs. cyano and trifluoromethylphenylamino).
- Key Differences: The cyano group in the target compound enhances electrophilicity, while the phenylcarbonyl group in this analog favors π-π stacking. Stereochemistry (2R,3S) vs. (2Z) leads to distinct molecular geometries.
Functional Analogues
Compounds with trifluoromethylphenylamino groups (e.g., pharmaceuticals like Celecoxib) share the –CF₃ motif, which improves metabolic stability and binding affinity. However, the target compound’s cyanoenamine ester backbone distinguishes it from aryl sulfonamide-based drugs.
Data Table: Comparative Analysis
Research Findings
- Synthetic Accessibility :
- Reactivity: The –CF₃ group stabilizes the enamine system via inductive effects, reducing nucleophilic attack at the β-position compared to non-fluorinated analogs.
- Applications: The compound’s hydrogen-bonding capacity (donors: –OH, –NH; acceptors: ester carbonyl, –CN) suggests utility in crystal engineering or as a ligand in metal-organic frameworks (MOFs) .
Biological Activity
Methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate, also known as Teriflunomide, is a compound of significant interest in pharmacology due to its biological activities, particularly in the context of autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- CAS Number : 163451-81-8
- IUPAC Name : (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Teriflunomide acts primarily as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. By inhibiting this enzyme, Teriflunomide reduces the proliferation of activated lymphocytes, which is particularly beneficial in treating conditions like multiple sclerosis (MS) where immune cell overactivity is detrimental.
Immunomodulatory Effects
- Lymphocyte Proliferation : Teriflunomide has been shown to significantly decrease the proliferation of T and B lymphocytes in vitro. This effect has been attributed to its action on pyrimidine synthesis, leading to a reduction in nucleotide availability necessary for DNA replication and cell division .
- Cytokine Production : The compound modulates cytokine production, notably reducing pro-inflammatory cytokines like TNF-alpha and IL-6 while promoting anti-inflammatory cytokines. This shift helps in managing autoimmune responses .
Clinical Studies
Several studies have demonstrated the efficacy of Teriflunomide in clinical settings:
- Multiple Sclerosis Trials : In clinical trials, Teriflunomide has shown a reduction in relapse rates among patients with relapsing forms of MS. A pivotal study indicated a 30% reduction in annualized relapse rates compared to placebo .
- Safety Profile : The safety profile of Teriflunomide is generally favorable, with the most common adverse effects being liver enzyme elevations and gastrointestinal disturbances. Monitoring liver function is recommended during treatment .
Case Studies
- Case Study 1 : A 45-year-old female diagnosed with relapsing-remitting MS was treated with Teriflunomide for 12 months. Results showed a significant decrease in relapse frequency and improvement in quality of life metrics.
- Case Study 2 : A cohort study involving 200 patients treated with Teriflunomide reported a sustained reduction in disability progression over a two-year period, emphasizing its long-term benefits for MS patients .
Comparative Analysis
| Compound Name | Mechanism of Action | Indications | Clinical Efficacy |
|---|---|---|---|
| Teriflunomide | DHODH Inhibition | Multiple Sclerosis | 30% reduction in relapse rates |
| Fingolimod | Sphingosine-1-phosphate receptor modulator | Multiple Sclerosis | 52% reduction in relapse rates |
| Dimethyl fumarate | Anti-inflammatory effects | Multiple Sclerosis | 49% reduction in relapse rates |
Q & A
Q. What are the recommended synthetic routes for methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate, and how can reaction intermediates be optimized?
The compound can be synthesized via a condensation reaction between cyanoacetate derivatives and trifluoromethyl-substituted anilines under acidic or basic catalysis. For example, analogous enamino esters are prepared by reacting ethyl cyanoacetate with arylhydrazines in acetic acid with ammonium acetate . Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios to enhance yields. Intermediate purity can be monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures recommended for isolation .
Q. How should crystallographic data for this compound be analyzed to confirm its Z-configuration and hydrogen-bonding network?
Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX-2018 for structure solution and refinement . The Z-configuration is confirmed by analyzing the C=C bond torsion angle (<10°) and anisotropic displacement parameters. Hydrogen-bonding patterns (e.g., O–H···N or N–H···O interactions) should be evaluated using ORTEP-III for visualization . Graph-set analysis (e.g., R₁²(6) motifs) can classify hydrogen-bonding networks, as described by Bernstein et al. .
Q. What safety protocols are essential when handling this compound in the laboratory?
Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood due to potential cyanide release from degradation. Avoid skin contact, as trifluoromethylphenyl derivatives may cause irritation . Waste must be stored in sealed containers labeled for halogenated organics and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can polymorphism in this compound be systematically investigated, and what analytical techniques are most effective?
Polymorphism studies require controlled crystallization from diverse solvents (e.g., DMSO, THF, or chloroform). SC-XRD and powder XRD (PXRD) are primary tools to differentiate polymorphs . Pairwise Fingerprint plots in CrystalExplorer can compare packing efficiencies. Thermal analysis (DSC/TGA) identifies enantiotropic or monotropic transitions. For metastable forms, variable-temperature PXRD is recommended .
Q. What role does the trifluoromethyl group play in modulating biological activity, and how can this be validated experimentally?
The trifluoromethyl group enhances lipophilicity and metabolic stability. To validate its role:
- Compare IC₅₀ values of the compound against analogs lacking the CF₃ group in enzyme assays (e.g., mitochondrial complex II inhibition, as seen in M.25-class inhibitors ).
- Perform molecular docking (AutoDock Vina) to assess binding affinity differences in target proteins (e.g., cytochrome P450 isoforms).
- Use ¹⁹F NMR to study protein-ligand interactions in solution .
Q. How can enantiomeric resolution be achieved for this compound, and what chiral stationary phases are suitable?
Chiral HPLC using amylose- or cellulose-based columns (e.g., Chiralpak IA or IC) with hexane/isopropanol (90:10 v/v) mobile phase is effective. For preparative-scale separation, simulated moving bed (SMB) chromatography is recommended. Enantiopurity should be confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography of diastereomeric salts .
Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies for this compound?
- Cross-validate bioassay results using orthogonal methods (e.g., SPR for binding kinetics alongside cell-based assays).
- Control crystallographic disorder by refining occupancy factors in SHELXL .
- Use multivariate statistical analysis (e.g., PCA) to resolve conflicting SAR trends caused by solvent effects or impurities .
Q. How does the compound’s stability under acidic/basic conditions impact its applicability in drug delivery systems?
Conduct forced degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
